

A Comparative Review of Reaction Yields for 2-Octyne

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Compound of Interest

Compound Name: 2-Octyne

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This guide provides a comprehensive literature review of common chemical reactions involving **2-octyne**, with a focus on reported reaction yields. The data presented is intended to assist researchers in selecting optimal synthetic routes and reaction conditions. This document summarizes quantitative data in tabular form, offers detailed experimental protocols for key transformations, and includes visualizations of reaction pathways and workflows to facilitate understanding.

Comparison of 2-Octyne Reaction Yields

The following table summarizes the yields for various reactions of **2-octyne** and structurally similar internal alkynes. The reaction conditions are provided to offer a comparative perspective on the efficiency of different synthetic methods.

Reaction Type	Product(s)	Catalyst/ Reagents	Solvent	Temperature	Time	Yield (%)
Hydrogenation	cis-2-Octene	Lindlar Catalyst (Pd/CaCO ₃ , poisoned with Pb(OAc) ₂)	Ethanol, EtOAc, or Hexanes	Room Temp.	-	High (Qualitative)
Dissolving Metal Reduction	trans-2-Octene	Na / NH ₃ (l)	Liquid Ammonia	-33°C	-	>80% for similar internal alkynes
Hydration (Oxymercuration)	2-Octanone	HgSO ₄ , H ₂ SO ₄ , H ₂ O	-	-	-	Good (Qualitative)
Hydroboration-Oxidation	2-Octanone & 3-Octanone	1. Disiamylborane or 9-BBN 2. H ₂ O ₂ , NaOH	-	-	-	High (Qualitative, mixture)
Halogenation (Bromination)	(E)-2,3-dibromo-2-octene	Br ₂ (1 equiv.)	CH ₂ Cl ₂ or CCl ₄	-	-	Predominantly trans-product
Sonogashira Coupling	Aryl-substituted 2-octyne	Pd(PPh ₃) ₂ Cl ₂ , CuI, Diisopropyl amine	THF	Room Temp.	3 h	Up to 89% (general for terminal alkynes)
Azide-Alkyne Cycloaddition	1,4-disubstituted 1,2,3-triazole	Cu(I) salt	Various	-	-	Up to 70% (with benzyl azide)[1]

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are based on established procedures for alkynes and serve as a practical guide for laboratory synthesis.

Catalytic Hydrogenation of 2-Octyne to cis-2-Octene

This procedure describes the selective reduction of an alkyne to a cis-alkene using a poisoned catalyst.

Materials:

- **2-Octyne**
- Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
- Hydrogen gas (H₂)
- Ethanol (or Ethyl Acetate)
- Round-bottom flask
- Hydrogen balloon
- Stirring apparatus

Procedure:

- Dissolve **2-octyne** in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.
- Add the Lindlar catalyst to the solution (typically 5-10% by weight relative to the alkyne).
- Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.
- Stir the reaction mixture vigorously at room temperature.

- Monitor the reaction progress by TLC or GC analysis to observe the consumption of the starting material and the formation of the product.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Evaporate the solvent under reduced pressure to obtain the crude product, cis-2-octene. Further purification can be achieved by distillation if necessary.

Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne (General Protocol)

This protocol outlines a general procedure for the palladium-copper catalyzed cross-coupling of a terminal alkyne with an aryl halide, a reaction for which internal alkynes like **2-octyne** are not suitable without prior modification.^[2] This is provided for context within alkyne chemistry.

Materials:

- Aryl halide (e.g., iodobenzene)
- Terminal alkyne
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Diisopropylamine
- Tetrahydrofuran (THF), anhydrous
- Reaction vessel
- Inert atmosphere setup (e.g., nitrogen or argon)

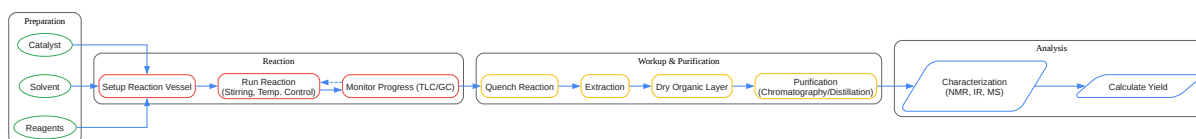
Procedure:

- To a solution of the aryl halide (1.0 eq) in anhydrous THF at room temperature, add sequentially $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.05 eq), CuI (0.025 eq), and diisopropylamine (7.0 eq).^[2]

- Add the terminal alkyne (1.1 eq) to the reaction mixture.[2]
- Stir the reaction for 3 hours at room temperature under an inert atmosphere.[2]
- Monitor the reaction by TLC or GC.
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
- Wash the filtrate with saturated aqueous NH_4Cl , saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous Na_2SO_4 and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to afford the coupled product. An 89% yield has been reported for a general reaction of this type.[2]

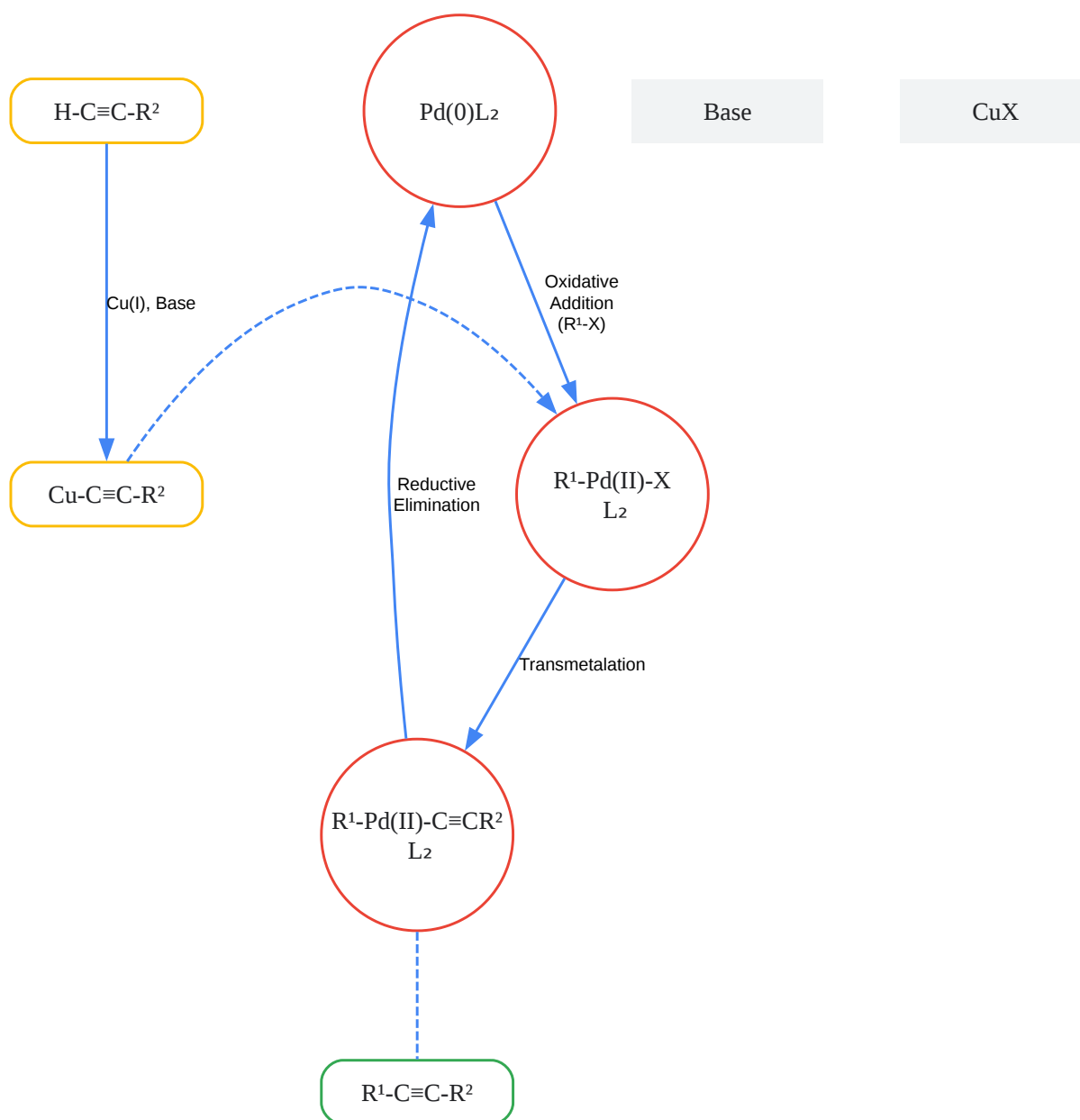
Visualizations

The following diagrams illustrate a typical experimental workflow and a key reaction mechanism relevant to the chemistry of **2-octyne**.



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Caption: General experimental workflow for a chemical synthesis involving **2-octyne**.



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Caption: Catalytic cycle of the Sonogashira coupling reaction.

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- 1. 1,3-Dipolar cycloaddition of benzyl azide to two highly functionalized alkynes | Semantic Scholar [semanticscholar.org]
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